4-Bromoquinolin-2-amine
Overview
Description
4-Bromoquinolin-2-amine is a chemical compound that serves as a key intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a bromine atom at the fourth position and an amino group at the second position on the quinoline ring. This structure makes it a valuable building block in pharmaceutical chemistry and materials science due to its potential reactivity and ability to form complex molecules.
Synthesis Analysis
The synthesis of derivatives related to 4-Bromoquinolin-2-amine has been explored in several studies. For instance, the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines was achieved by employing a photocatalytic defluorinative reaction with N-aryl amino acids and 2-bromo-3,3,3-trifluoropropene (BTP) . This process involves photoredox activation and radical cyclization, indicating the potential for 4-Bromoquinolin-2-amine to undergo similar radical-based synthetic transformations.
Another approach to synthesizing related compounds involves solid-phase synthesis, where polymer-bound precursors undergo nucleophilic displacement with amines, followed by reduction and cyclocondensation reactions, yielding dihydroquinazoline derivatives . This method suggests that 4-Bromoquinolin-2-amine could also be synthesized on a solid phase, potentially streamlining the production of related compounds.
Additionally, the synthesis of 6-bromo-4-iodoquinoline, a compound structurally similar to 4-Bromoquinolin-2-amine, was reported through a series of cyclization and substitution reactions, starting from 4-bromoaniline . This method could be adapted for the synthesis of 4-Bromoquinolin-2-amine by altering the substitution pattern.
Molecular Structure Analysis
The molecular structure of 4-Bromoquinolin-2-amine is not directly discussed in the provided papers. However, the structure of 6-bromoquinolin-4-ol, a related compound, was confirmed by 1H NMR spectrum . This suggests that similar analytical techniques could be used to elucidate the structure of 4-Bromoquinolin-2-amine, including its electronic and steric properties, which are crucial for understanding its reactivity.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 4-Bromoquinolin-2-amine has been explored through various reactions. The formation of bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines, indicates that 4-Bromoquinolin-2-amine could also participate in intramolecular reactions involving a bromine atom . This reactivity could be exploited in the synthesis of novel compounds with potential biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Bromoquinolin-2-amine are not explicitly detailed in the provided papers, the studies suggest that compounds with bromine substituents on a quinoline ring are likely to have significant reactivity due to the presence of the halogen. This reactivity includes the potential for radical formation and participation in photocatalytic cycles . The solid-phase synthesis approach also implies that derivatives of 4-Bromoquinolin-2-amine could have high purity and yield when synthesized under controlled conditions .
Scientific Research Applications
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- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
- Quinoline is an essential segment of both natural and synthetic compounds . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
- Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
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- Quinoline is a vital scaffold for leads in drug discovery .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
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Biologically and Pharmaceutically Active Compounds
- Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .
- They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
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Starting Materials for Drugs and Other Applications
- The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
- The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
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- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
- The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
- The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
Safety And Hazards
Future Directions
The future directions of research involving 4-Bromoquinolin-2-amine could include further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry. The rapid progress in kinase drug discovery also suggests potential future directions for research involving quinoline derivatives .
properties
IUPAC Name |
4-bromoquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPUSCLNYKXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555322 | |
Record name | 4-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinolin-2-amine | |
CAS RN |
36825-32-8 | |
Record name | 4-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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